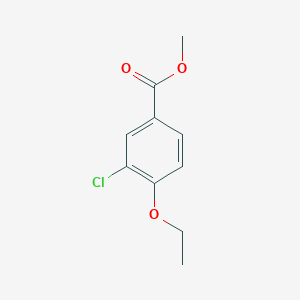

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Descripción general

Descripción

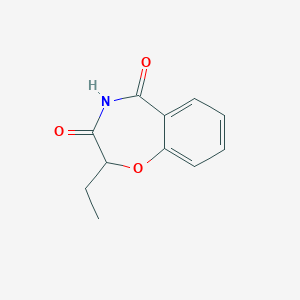

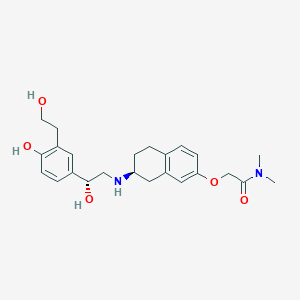

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate, commonly referred to as MEMIA, is a chemical compound that has gained significant attention in scientific research. MEMIA is a synthetic compound that belongs to the class of indene derivatives, which have been extensively studied for their potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of MEMIA is not fully understood. However, it has been suggested that MEMIA exerts its neuroprotective effects by modulating various signaling pathways in the brain. MEMIA has been shown to activate the Nrf2/ARE pathway, which plays a critical role in regulating the cellular antioxidant response. In addition, MEMIA has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.

Biochemical and Physiological Effects:

MEMIA has been shown to possess various biochemical and physiological effects. MEMIA has been shown to reduce oxidative stress and inflammation in the brain, which are two key factors that contribute to the pathogenesis of neurodegenerative diseases. In addition, MEMIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MEMIA has also been shown to possess analgesic properties and can reduce pain in animal models of neuropathic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of MEMIA is that it is a synthetic compound that can be easily synthesized in the laboratory. MEMIA is also relatively stable and can be stored for long periods of time. However, one of the limitations of MEMIA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the effects of MEMIA on human subjects have not been extensively studied, which limits its potential for clinical use.

Direcciones Futuras

There are several future directions for MEMIA research. One potential direction is to further elucidate the mechanism of action of MEMIA. This could involve studying the effects of MEMIA on various signaling pathways in the brain. Another potential direction is to study the effects of MEMIA on human subjects. This could involve conducting clinical trials to evaluate the safety and efficacy of MEMIA in treating various diseases such as Alzheimer's disease. Finally, there is a need to develop more potent and selective derivatives of MEMIA that can be used as potential therapeutics.

Aplicaciones Científicas De Investigación

MEMIA has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. MEMIA has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. In addition, MEMIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Propiedades

IUPAC Name |

ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-8,11H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJUZSOKYJHLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)